molecular formula C5H7F3N4O2 B6201672 3-azidoazetidine, trifluoroacetic acid CAS No. 2694727-64-3

3-azidoazetidine, trifluoroacetic acid

Cat. No.: B6201672
CAS No.: 2694727-64-3
M. Wt: 212.13 g/mol
InChI Key: ZTDOTWFPACHXEI-UHFFFAOYSA-N
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Description

3-Azidoazetidine, trifluoroacetic acid: is a compound that combines the azido group with the azetidine ring structure, along with trifluoroacetic acid. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strained ring structure and reactivity. The azido group is a functional group with the formula -N₃, known for its high reactivity and use in click chemistry. Trifluoroacetic acid is a strong organic acid with the formula CF₃COOH, commonly used in organic synthesis and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of 3-Azidoazetidine:

      Starting Materials: The synthesis typically begins with azetidine or its derivatives.

      Azidation Reaction: The azido group can be introduced via nucleophilic substitution reactions. For example, azetidine can be reacted with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions to yield 3-azidoazetidine.

      Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.

  • Preparation of Trifluoroacetic Acid:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Azidoazetidine can undergo oxidation reactions, often leading to the formation of nitrenes or other reactive intermediates.

    Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are common reducing agents.

    Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.

Major Products:

    Oxidation: Formation of nitrenes or aziridines.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry:

    Click Chemistry: 3-Azidoazetidine is used in click chemistry for the synthesis of triazoles through cycloaddition reactions with alkynes.

    Heterocyclic Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology and Medicine:

    Drug Development: The azetidine ring is a structural motif in several pharmaceutical compounds, and the azido group can be used for bioorthogonal labeling and imaging.

    Peptidomimetics: 3-Azidoazetidine is used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Industry:

    Polymer Chemistry: It is used in the synthesis of polymers with specific functional groups for advanced materials.

Mechanism of Action

Mechanism:

    Azido Group Reactivity: The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Molecular Targets: The azido group can be used to target specific biomolecules for labeling and imaging in biological systems.

Comparison with Similar Compounds

    Azetidine: Similar in structure but lacks the azido group, making it less reactive in click chemistry.

    Trifluoroacetic Acid Derivatives: Compounds like trifluoroacetyl chloride and trifluoroacetic anhydride share the trifluoromethyl group but differ in reactivity and applications.

Uniqueness:

    Reactivity: The combination of the azido group and the azetidine ring in 3-azidoazetidine provides unique reactivity, particularly in click chemistry.

    Applications: Its use in both synthetic chemistry and biological applications highlights its versatility compared to other azetidine derivatives.

Properties

CAS No.

2694727-64-3

Molecular Formula

C5H7F3N4O2

Molecular Weight

212.13 g/mol

IUPAC Name

3-azidoazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H6N4.C2HF3O2/c4-7-6-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7)

InChI Key

ZTDOTWFPACHXEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N=[N+]=[N-].C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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